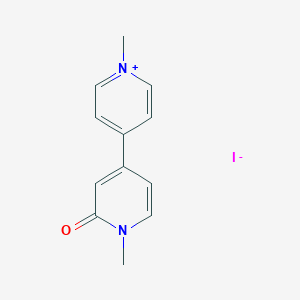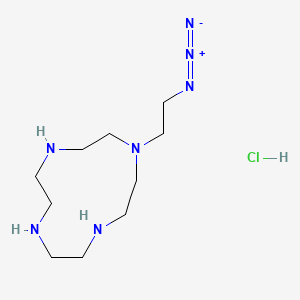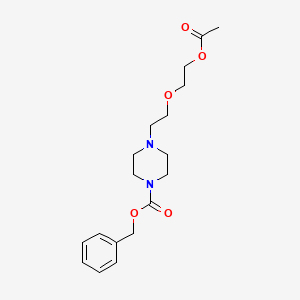
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester is a chemical compound with the molecular formula C18H26N2O5 and a molecular weight of 350.41 g/mol. This compound is an intermediate in the synthesis of substituents of Quetiapine-related compounds. It is known for its solubility in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.
準備方法
The synthesis of 4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester involves multiple steps. One common synthetic route includes the reaction of N-Boc piperazine with triethylamine in acetonitrile, followed by the addition of ethyl bromoacetate . The reaction mixture is then cooled to 0°C and stirred for several hours. The resulting product is purified through crystallization or chromatography techniques . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethyl acetate, as well as catalysts and temperature control . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including amides, sulfonamides, and Mannich bases.
Biology: The compound is used in the synthesis of biologically active molecules, such as antibacterial and antifungal agents.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those related to Quetiapine.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester involves its interaction with molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, enhancing favorable interactions with macromolecules . This allows the compound to act as an intermediate in the synthesis of various biologically active molecules, influencing pathways related to antibacterial, antifungal, anticancer, and other activities .
類似化合物との比較
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester can be compared with similar compounds such as:
Ethyl 1-piperazinecarboxylate: This compound has a similar piperazine core but differs in its ester group and molecular structure.
4-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid benzyl ester: This compound has a hydroxyethyl group instead of the acetoxyethoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields.
特性
分子式 |
C18H26N2O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
benzyl 4-[2-(2-acetyloxyethoxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-16(21)24-14-13-23-12-11-19-7-9-20(10-8-19)18(22)25-15-17-5-3-2-4-6-17/h2-6H,7-15H2,1H3 |
InChIキー |
ZDVLNNHUKPYOJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



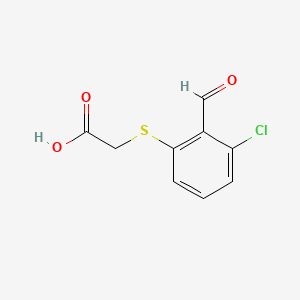
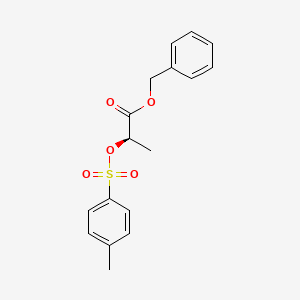
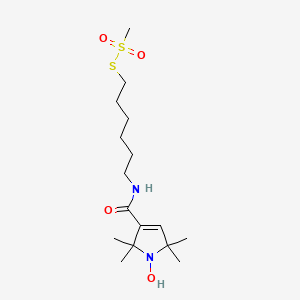
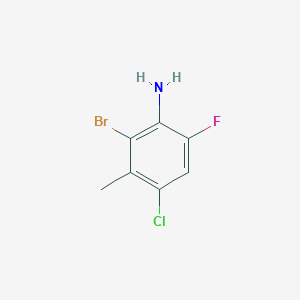
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
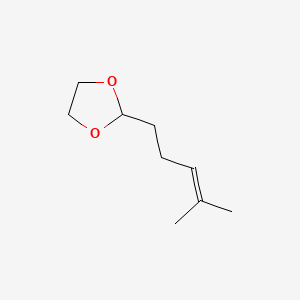
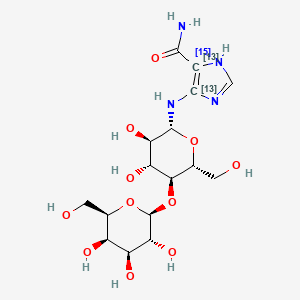
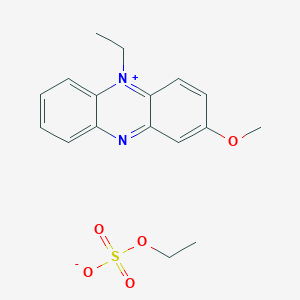
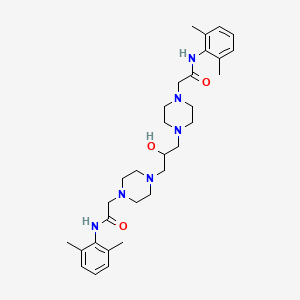

![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
